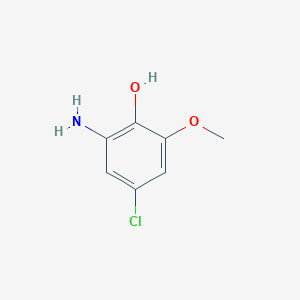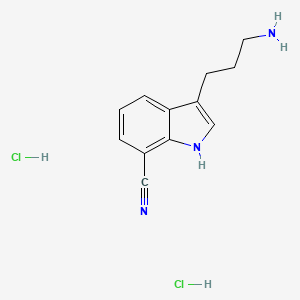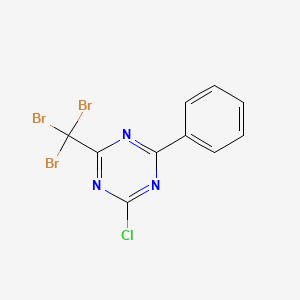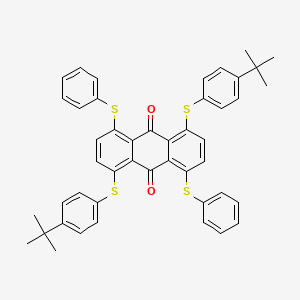
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is a complex organic compound with the molecular formula C34H32O2S2. This compound is characterized by the presence of multiple phenylthio groups attached to an anthraquinone core. Anthraquinones are known for their vibrant colors and are often used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone typically involves the reaction of anthraquinone derivatives with thiol compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.
Scientific Research Applications
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone involves its interaction with various molecular targets and pathways. The phenylthio groups can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The anthraquinone core may also play a role in its biological activity by intercalating with DNA or generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(phenylthio)anthraquinone: Lacks the tert-butyl groups, which may affect its solubility and reactivity.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of phenylthio groups, leading to different chemical properties and applications.
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure, leading to different reactivity and applications.
Uniqueness
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is unique due to the presence of both tert-butyl and phenylthio groups, which confer specific chemical properties such as increased stability and solubility. These features make it particularly useful in various industrial and research applications.
Properties
CAS No. |
83929-65-1 |
|---|---|
Molecular Formula |
C46H40O2S4 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
1,5-bis[(4-tert-butylphenyl)sulfanyl]-4,8-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-25-35(49-31-13-9-7-10-14-31)39-41(37)43(47)40-36(50-32-15-11-8-12-16-32)26-28-38(42(40)44(39)48)52-34-23-19-30(20-24-34)46(4,5)6/h7-28H,1-6H3 |
InChI Key |
DHVCEFXXLLZDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
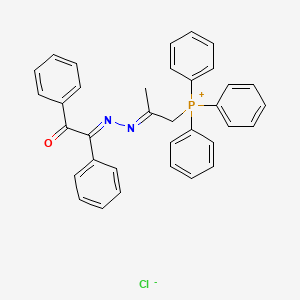
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
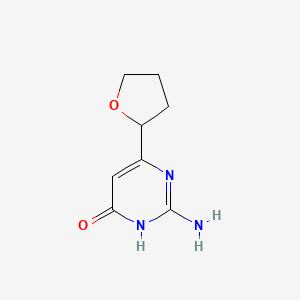
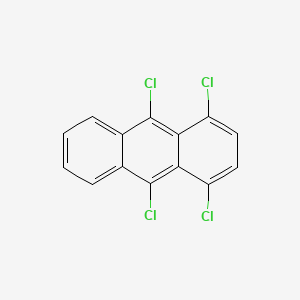
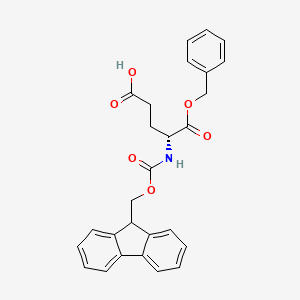
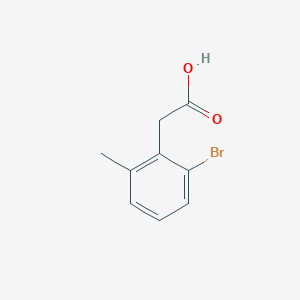
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
